molecular formula C8H12FN B1461758 Hydrogen fluoridecollidine CAS No. 45725-47-1

Hydrogen fluoridecollidine

Cat. No.: B1461758
CAS No.: 45725-47-1
M. Wt: 141.19 g/mol
InChI Key: IDKGEEJHKVNSCI-UHFFFAOYSA-N
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Description

Hydrogen fluoridecollidine, also known as 2,4,6-trimethylpyridine hydrofluoride, is a chemical compound with the molecular formula C₈H₁₂FN. It is a derivative of collidine, a type of pyridine, and is characterized by the presence of a hydrogen fluoride group. This compound is used primarily in research and development settings and has various applications in organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrogen fluoridecollidine can be synthesized by reacting 2,4,6-trimethylpyridine with hydrogen fluoride. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products. The process involves the condensation of hydrogen fluoride with 2,4,6-trimethylpyridine at low temperatures, usually around -78°C .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carefully controlled to ensure high purity and yield. The use of specialized equipment to handle hydrogen fluoride, a highly corrosive and toxic substance, is essential for safe production .

Chemical Reactions Analysis

Types of Reactions

Hydrogen fluoridecollidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of hydrogen fluoridecollidine involves its ability to donate fluorine atoms to other molecules. This fluorination process can alter the chemical and physical properties of the target molecules, making them more reactive or stable. The molecular targets include various organic substrates, and the pathways involved often lead to the formation of new carbon-fluorine bonds .

Comparison with Similar Compounds

Hydrogen fluoridecollidine is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:

    2,4,6-Trimethylpyridine: Lacks the hydrogen fluoride group and thus has different reactivity.

    Pyridinium Poly(hydrogen fluoride):

This compound stands out due to its ability to act as both a nucleophile and a fluorinating agent, making it versatile in various chemical reactions .

Properties

IUPAC Name

2,4,6-trimethylpyridine;hydrofluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.FH/c1-6-4-7(2)9-8(3)5-6;/h4-5H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKGEEJHKVNSCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)C)C.F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660209
Record name 2,4,6-Trimethylpyridine--hydrogen fluoride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45725-47-1
Record name 2,4,6-Trimethylpyridine--hydrogen fluoride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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